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molecular formula C14H12ClNO3 B8401589 5-(p-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid

5-(p-Chlorobenzoyl)-1-methylpyrrole-2-acetic acid

Cat. No. B8401589
M. Wt: 277.70 g/mol
InChI Key: ZWUBGDPUVGOZMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06160003

Procedure details

A mixture of 129 g. (0.52 mole) of 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile and 88 g. (1.1 moles) of 50% sodium hydroxide solution in 800 ml. of ethanol and 500 ml. of water is stirred and refluxed for about 18 hours with slow evolution of ammonia. The solution is then cooled to about 50° C. and acidified by adding 110 ml. of concentrated hydrochloric acid. The mixture is cooled, and the precipitated product, 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetic acid, is filtered and recrystallized from methanol, m.p. 193-195° C. (dec.). A second crop is obtained upon concentration of the mother liquor for a total yield of about 67% of theoretical. Analysis: Calcd. for C14H11ClNO3 : N, 5.05%. Found: N, 5.06%.
Name
5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile
Quantity
0.52 mol
Type
reactant
Reaction Step One
Quantity
1.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[N:12]([CH3:13])[C:11]([CH2:14][C:15]#N)=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[OH-:19].[Na+].N.Cl.[OH2:23]>C(O)C>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[N:12]([CH3:13])[C:11]([CH2:14][C:15]([OH:23])=[O:19])=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetonitrile
Quantity
0.52 mol
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC=C(N2C)CC#N)C=C1
Step Two
Name
Quantity
1.1 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 129 g
ADDITION
Type
ADDITION
Details
by adding 110 ml
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
the precipitated product, 5-(p-chlorobenzoyl)-1-methylpyrrole-2-acetic acid, is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol, m.p. 193-195° C. (dec.)
CUSTOM
Type
CUSTOM
Details
A second crop is obtained upon concentration of the mother liquor for a total yield of about 67% of theoretical

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C(=O)C2=CC=C(N2C)CC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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